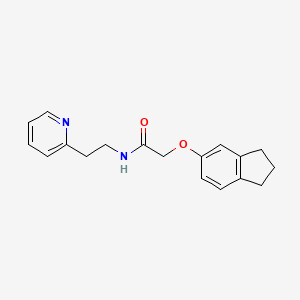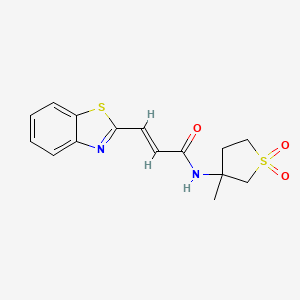
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide, also known as DPI-3290, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as indene derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in disease processes. For example, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and is overexpressed in cancer cells. By inhibiting HDAC activity, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress and neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide is that it has shown promising results in preclinical studies, suggesting that it may have therapeutic potential in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in human clinical trials.
Future Directions
There are several future directions for research on 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its efficacy in animal models of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it may be useful to explore the potential of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide as a combination therapy with other drugs or as a drug delivery system.
Synthesis Methods
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with ethyl chloroacetate in the presence of a base. The resulting product is then subjected to a series of reactions that involve the introduction of a pyridine moiety and the formation of an amide bond. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting against neurodegeneration.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-11-9-16-6-1-2-10-19-16)13-22-17-8-7-14-4-3-5-15(14)12-17/h1-2,6-8,10,12H,3-5,9,11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPUJXOTWYYHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetonitrile](/img/structure/B7470254.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7470260.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7470281.png)
![1-[(1-Methylbenzimidazol-2-yl)methyl]-3-phenylurea](/img/structure/B7470283.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bisprop-2-enamide](/img/structure/B7470294.png)

![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)




![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)